molecular formula C13H11Cl2NO2S B14750641 Benzenesulfonanilide, 4,4'-dichloro-N-methyl- CAS No. 631-93-6

Benzenesulfonanilide, 4,4'-dichloro-N-methyl-

Cat. No.: B14750641
CAS No.: 631-93-6
M. Wt: 316.2 g/mol
InChI Key: UXBUOQYOERKCRY-UHFFFAOYSA-N
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Description

Benzenesulfonanilide, 4,4’-dichloro-N-methyl- is a chemical compound with the molecular formula C13H11Cl2NO2S and a molecular weight of 316.21 g/mol . This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the benzenesulfonanilide structure. It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonanilide, 4,4’-dichloro-N-methyl- typically involves the reaction of 4,4’-dichlorobenzenesulfonyl chloride with N-methylaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Benzenesulfonanilide, 4,4’-dichloro-N-methyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonanilide, 4,4’-dichloro-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzenesulfonanilides with various functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include benzenesulfonic acids.

    Reduction Reactions: Products include benzenesulfonamides.

Scientific Research Applications

Benzenesulfonanilide, 4,4’-dichloro-N-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonanilide, 4,4’-dichloro-N-methyl- involves its interaction with specific molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonanilide, 4,4’-dichloro-N-methyl- is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity compared to its analogs. These substitutions enhance its ability to interact with biological molecules and improve its stability and solubility in various solvents .

Properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2S/c1-16(12-6-2-10(14)3-7-12)19(17,18)13-8-4-11(15)5-9-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBUOQYOERKCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212435
Record name Benzenesulfonanilide, 4,4'-dichloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631-93-6
Record name Benzenesulfonanilide, 4,4'-dichloro-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonanilide, 4,4'-dichloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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